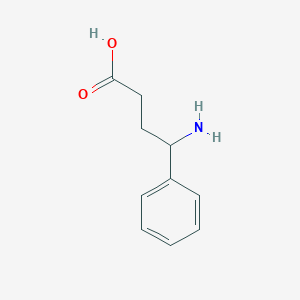

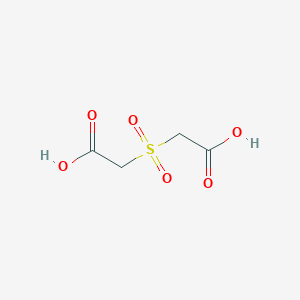

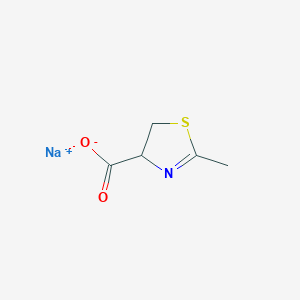

2-(Piperazin-1-yl)benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 2-(Piperazin-1-yl)benzoic acid often involves reactions between piperazine or substituted piperazines with benzoic acid or its derivatives. For example, ethyl 1-piperazinecarboxylate reacted with 4-fluorobenzoic acid to produce 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), showcasing a method of synthesis involving substitution reactions (Faizi, Ahmad, & Golenya, 2016).

Molecular Structure Analysis

The crystal structure of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals that the piperazine ring adopts a chair conformation, with dihedral angles indicating the planarity between the piperazine and the benzene rings. This suggests a rigid molecular structure conducive to forming stable crystalline forms (Faizi et al., 2016).

Chemical Reactions and Properties

Piperazine and substituted benzoic acids react to form compounds with extensive N–H···O hydrogen bonds, leading to different hydrogen-bonding motifs and supramolecular architectures. These reactions showcase the compounds' ability to engage in strong hydrogen bonding, affecting their solubility, melting points, and potentially their reactivity (Chen & Peng, 2011).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are significantly influenced by the molecular structure and hydrogen bonding of these compounds. For instance, the chair conformation of the piperazine ring and the specific dihedral angles with the benzene ring contribute to the stability and crystallinity of these compounds (Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, the ability to form hydrogen bonds, and participation in substitution reactions, are central to understanding 2-(Piperazin-1-yl)benzoic acid derivatives. The extensive formation of N–H···O hydrogen bonds and different supramolecular networks indicates a propensity for forming stable complexes and engaging in chemical reactions that utilize these hydrogen bonding capabilities (Chen & Peng, 2011).

Aplicaciones Científicas De Investigación

Enzymatic Metabolism in Drug Development

2-(Piperazin-1-yl)benzoic acid is a metabolic product in the oxidative metabolism of novel antidepressants like Lu AA21004. The metabolism involves various enzymes such as CYP2D6, CYP2C9, and CYP3A4/5, indicating its relevance in understanding drug metabolism and designing drugs with favorable metabolic profiles (Hvenegaard et al., 2012).

Crystallographic Studies

The compound finds use in crystallographic studies to understand molecular conformation and interactions. Studies like those on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) help in elucidating the conformation of molecules and the dihedral angles they form, contributing to the field of molecular engineering and drug design (Faizi et al., 2016).

Luminescent Properties and Photo-induced Electron Transfer

Compounds like 2-(Piperazin-1-yl)benzoic acid derivatives are studied for their luminescent properties and photo-induced electron transfer capabilities. Such properties are significant in the development of new materials for electronics and photonics (Gan et al., 2003).

Supramolecular Architecture

The molecule plays a role in the formation of supramolecular architectures, contributing to understanding molecular interactions and the development of new material sciences. The extensive hydrogen bond formations and the resulting structures are pivotal for innovations in materials chemistry (Chen & Peng, 2011).

Medicinal Chemistry and Drug Synthesis

Derivatives of 2-(Piperazin-1-yl)benzoic acid are synthesized and evaluated for their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds are central to drug discovery and development, showcasing the compound's significance in medicinal chemistry (Murty et al., 2013).

Safety And Hazards

The safety information for 2-(Piperazin-1-yl)benzoic acid indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLZQIMSYNAILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375156 | |

| Record name | 2-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-yl)benzoic acid | |

CAS RN |

446831-27-2 | |

| Record name | 2-(1-Piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446831-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 446831-27-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)